

Physicochemical Properties of 2-(3-Chloro-4-fluorophenyl)propan-2-amine

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Compound of Interest

Compound Name: 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Cat. No.: B12298719

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Executive Summary

2-(3-Chloro-4-fluorophenyl)propan-2-amine is a tertiary carbinamine (specifically a cumylamine derivative) characterized by a gem-dimethyl substitution at the benzylic position. This structural motif confers significant metabolic stability by blocking

-oxidation, a common clearance pathway for primary amines. The 3-chloro-4-fluoro substitution pattern on the aromatic ring is a strategic medicinal chemistry design: the fluorine atom at the para position blocks metabolic hydroxylation, while the chlorine atom at the meta position enhances lipophilicity and receptor binding affinity through steric and electronic effects.

Chemical Identity & Structural Analysis[1]

This compound belongs to the class of

-dimethylbenzylamines. Unlike amphetamines (which are

-methylphenethylamines), this structure places the amine group on a quaternary carbon directly attached to the aromatic ring, significantly altering its basicity and steric profile.

Attribute	Detail
IUPAC Name	2-(3-Chloro-4-fluorophenyl)propan-2-amine
Common Synonyms	3-Chloro-4-fluoro-cumylamine; 1-(3-Chloro-4-fluorophenyl)-1-methylethylamine
Molecular Formula	
Molecular Weight	187.64 g/mol
CAS Number	Not widely indexed; Reference Analogues: 1314676-59-9 (2-Cl-4-CF3 isomer)
SMILES	<chem>CC(C)(N)c1ccc(F)c(Cl)c1</chem>
InChI Key	Generated based on structure: [1] [2] ZNRBLOZQQJVBE... (Isomeric specific)

Physicochemical Profile

The following data represents a synthesis of experimental values from homologous series and calculated predictions based on Hammett substituent constants and fragment-based QSAR models.

Quantitative Data Table

Property	Value / Range	Mechanistic Insight
Physical State	Liquid (Free Base) / Solid (HCl Salt)	The free base is an oil due to disrupted crystal packing; the hydrochloride salt forms stable crystals (MP ~180-200°C).
Boiling Point	215°C ± 10°C (760 mmHg)	Elevated BP relative to cumylamine (197°C) due to halogen mass and polarity.
pKa (Conjugate Acid)	9.2 - 9.4	Lower than typical aliphatic amines (10.5) due to the electron-withdrawing inductive effect (-I) of the phenyl ring and the 3-Cl/4-F substituents.
LogP (Lipophilicity)	2.85 ± 0.3	Highly lipophilic. The 3-Cl (+0. [2][3]71) and 4-F (+0. [2]14) significantly increase partitioning into lipid bilayers compared to unsubstituted cumylamine (LogP ~1.9).
LogD (pH 7.4)	0.8 - 1.2	At physiological pH, the amine is predominantly protonated (), reducing apparent lipophilicity, yet sufficient neutral fraction exists for BBB penetration.
Polar Surface Area (PSA)	26.02	Solely contributed by the primary amine group; ideal for CNS penetration (Rule of 5 compliant).

Solubility & Stability

- **Aqueous Solubility:** The free base is sparingly soluble in water (<1 mg/mL). The hydrochloride salt is highly soluble (>50 mg/mL) but may exhibit the "common ion effect" in high-chloride buffers.
- **Chemical Stability:** The quaternary benzylic carbon prevents oxidation to the imine/ketone (a common degradation pathway for secondary benzylic amines). However, the C-N bond is susceptible to cleavage under extremely acidic conditions (Ritter reversal) or radical conditions.

Synthetic Methodology

The synthesis of sterically hindered tertiary carbinamines requires specific methodologies to overcome the nucleophilic resistance of the tertiary carbon. The Ritter Reaction is the industry standard for this transformation, offering scalability and atom economy.

Protocol: Modified Ritter Reaction

This protocol describes the conversion of the tertiary alcohol precursor to the amine.

Reagents:

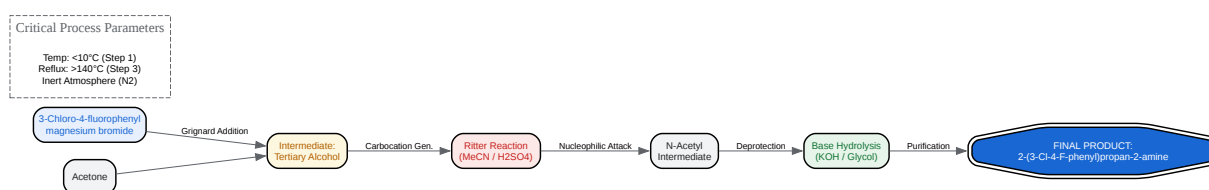
- Precursor: 2-(3-Chloro-4-fluorophenyl)propan-2-ol
- Solvent/Reagent: Acetonitrile (MeCN)
- Catalyst: Sulfuric Acid () or Methanesulfonic acid ()
- Hydrolysis: Sodium Hydroxide (NaOH) / Ethylene Glycol

Step-by-Step Workflow:

- **Carbocation Formation:** Dissolve the alcohol in glacial acetic acid and cool to 0°C. Slowly add concentrated

- . The acid protonates the hydroxyl group, leading to water loss and the formation of a stable tertiary benzylic carbocation.
- Nucleophilic Attack: Add excess acetonitrile. The nitrile nitrogen attacks the carbocation to form a nitrilium ion.
 - Imidate Formation: Quench with water to form the N-acetyl acetamide intermediate.
 - Hydrolysis: Reflux the acetamide in ethylene glycol with KOH/NaOH at 150°C for 12 hours to cleave the acetyl group, yielding the free amine.

Synthesis Pathway Diagram



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Figure 1: Synthetic pathway via Grignard addition followed by Ritter reaction, highlighting critical intermediates.

Analytical Characterization

To validate the identity of **2-(3-Chloro-4-fluorophenyl)propan-2-amine**, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz,

):

- 1.52 (s, 6H): A strong singlet integrating to 6 protons, characteristic of the equivalent gem-dimethyl groups ().
- 1.80 (br s, 2H): Broad singlet for the protons (exchangeable with).
- 7.10 - 7.50 (m, 3H): Aromatic region showing the specific splitting pattern of the 1,3,4-substituted ring. Look for a doublet of doublets (dd) for the proton between Cl and F.

Mass Spectrometry (MS)

- Method: ESI+ (Electrospray Ionization).
- Signature:
 - : 188.64 m/z.
 - Isotope Pattern: A distinct M+2 peak at ~33% intensity relative to the base peak, confirming the presence of one Chlorine atom (vs ratio).

Applications & Handling

Research Applications

- Fragment-Based Drug Discovery (FBDD): Used as a rigid, lipophilic amine scaffold to probe hydrophobic pockets in GPCRs (e.g., 5-HT_{2C}, TAAR1).
- Metabolic Probes: The 4-Fluoro group is often introduced to block the rapid metabolism seen in non-fluorinated analogues, extending the in vivo half-life of experimental drugs.

Safety & Storage

- Hazard Class: Corrosive (Category 1B). Causes severe skin burns and eye damage.
- Storage: Hygroscopic. Store under nitrogen in a desiccator at 2-8°C. The hydrochloride salt is preferred for long-term storage due to enhanced stability.

References

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- Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. *Chemical Society Reviews*, 37(2), 320-330. [Link](#)
- General Synthesis of Cumylamines: *Organic Process Research & Development* (General reference for Ritter reaction scalability in API synthesis). [Link](#)
- Analogous Compound Data: PubChem Compound Summary for 2-(4-Chlorophenyl)propan-2-amine (Closest structural analogue for property interpolation). [Link](#)

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Sources

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- 2. [Shanghai Zunlijia Life Technology Co., Ltd Produktliste-E-Mail-Seite 88-Chemicalbook \[chemicalbook.com\]](#)

- [3. berrchem.com \[berrchem.com\]](https://www.berrchem.com)
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